(1-Chloropentan-2-YL)cyclopentane
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Overview
Description
(1-Chloropentan-2-YL)cyclopentane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a cyclopentane ring substituted with a 1-chloropentan-2-yl group. It is a colorless, flammable liquid with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloropentan-2-YL)cyclopentane can be achieved through several methods. One common approach involves the reaction of cyclopentane with 1-chloropentane under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves the continuous depolymerization and hydrogenation of dicyclopentadiene. This process is carried out under system pressures ranging from 0.1 to 2.5 MPa and temperatures between 160 to 400°C. The dicyclopentadiene is decomposed in a depolymerizer to form cyclopentadiene, which is then hydrogenated in a fixed bed reactor to produce cyclopentane .
Chemical Reactions Analysis
Types of Reactions
(1-Chloropentan-2-YL)cyclopentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the chlorinated compound to hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
(1-Chloropentan-2-YL)cyclopentane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Chloropentan-2-YL)cyclopentane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also participate in radical chain reactions, contributing to its antioxidant properties. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Cyclopentane: A simple cycloalkane with a five-membered ring.
1-Chloropentane: An alkyl halide with a linear chain structure.
Cyclohexane: A six-membered ring cycloalkane with similar chemical properties.
Uniqueness
(1-Chloropentan-2-YL)cyclopentane is unique due to its combination of a cyclopentane ring and a chlorinated pentyl group.
Properties
Molecular Formula |
C10H19Cl |
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Molecular Weight |
174.71 g/mol |
IUPAC Name |
1-chloropentan-2-ylcyclopentane |
InChI |
InChI=1S/C10H19Cl/c1-2-5-10(8-11)9-6-3-4-7-9/h9-10H,2-8H2,1H3 |
InChI Key |
GJBKMLBAENHVAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCl)C1CCCC1 |
Origin of Product |
United States |
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